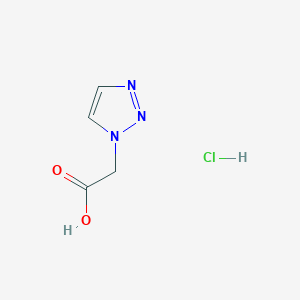

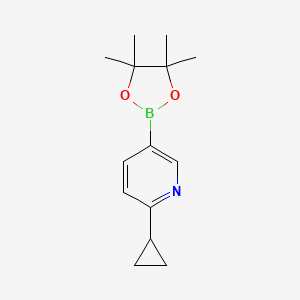

![molecular formula C16H19BrN2O4 B1452832 Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219391-50-0](/img/structure/B1452832.png)

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Vue d'ensemble

Description

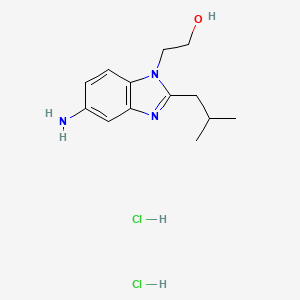

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a chemical compound with the molecular formula C16H19BrN2O4 and a molecular weight of 383.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can be represented by the SMILES notation: C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CBr .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

- A study on the synthesis and antimicrobial activity of N-(Phenethyl)piperazinyl quinolone derivatives showed that these compounds exhibit significant activity against Gram-positive and Gram-negative microorganisms. The study highlights the structure-activity relationships essential for antimicrobial efficacy (Foroumadi et al., 2006).

pH-sensitive Drug and Gene Delivery

- Research on a novel acetal-based PEGylation reagent (PEG-acetal-MAL) for pH-sensitive conjugation to biomolecules has shown potential for reversible shielding of polyplexes, enhancing targeted gene expression in specific cells. This approach can be particularly useful in drug and gene delivery formulations where pH-sensitive PEGylation is preferred (Knorr et al., 2007).

Enzymatic Synthesis in Solvent-Free Systems

- The enzymatic synthesis of 2-phenylethyl acetate (2-PEAc), using immobilized lipase for the transesterification of 2-phenethyl alcohol and vinyl acetate in a solvent-free system, demonstrates an environmentally friendly approach to producing flavor and fragrance compounds. This method aligns with the "natural" consumer product trends (Kuo et al., 2014).

Alzheimer's Disease Therapeutics

- A study on the synthesis of multifunctional amides with enzyme inhibitory potentials offers insights into their application as therapeutic agents for Alzheimer's disease. These compounds exhibit moderate enzyme inhibition and mild cytotoxicity, suggesting their potential in drug development for neurodegenerative disorders (Hassan et al., 2018).

Stability Studies under Stress Conditions

- Research focused on the stability of pharmaceutical substances under stress conditions, including the investigation of a quinazoline derivative, highlights the importance of understanding compound stability for pharmaceutical development. The study provides insights into the stability of compounds to UV radiation, high temperatures, and oxidants, as well as their sensitivity to hydrolysis (Gendugov et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-phenylethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c17-11-14(20)19-8-7-18-16(22)13(19)10-15(21)23-9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDCLQYTQKBVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

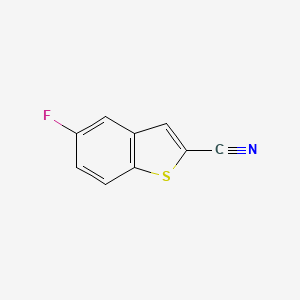

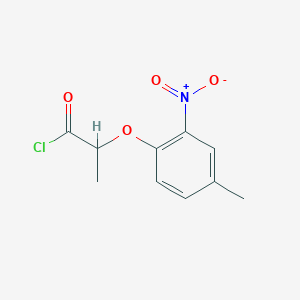

![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)